1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

Catalog No.
S15542032
CAS No.
M.F
C22H16FN3O2
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl...

Product Name

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

IUPAC Name

1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H16FN3O2/c23-17-11-13-18(14-12-17)24-21(27)26-22-25-19(15-7-3-1-4-8-15)20(28-22)16-9-5-2-6-10-16/h1-14H,(H2,24,25,26,27)

InChI Key

XYVMMHXHJDIRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure characterized by a urea backbone linked to a 1,3-oxazole moiety and substituted phenyl groups. The presence of both the oxazole and fluorophenyl groups contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry and materials science. The compound is often studied for its potential biological activities and applications in various fields.

The chemical reactivity of 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea can be categorized into several types of reactions:

  • Substitution Reactions: The fluorophenyl group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride, leading to different derivatives.
  • Decomposition: Under extreme conditions, such as high temperatures or acidic environments, the compound may decompose into simpler components.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory agent and may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the oxazole ring enhances its binding affinity to these targets, potentially leading to therapeutic effects in conditions like arthritis or other inflammatory diseases.

The synthesis of 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea typically involves multi-step synthetic routes:

  • Formation of the Oxazole Ring: This can be achieved through condensation reactions involving appropriate phenyl derivatives and carbonyl compounds.
  • Urea Formation: The oxazole derivative is then reacted with an isocyanate derived from 4-fluoroaniline to form the urea linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to yield a high-purity compound.

These methods ensure that the desired compound is obtained with good yield and purity.

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for inflammatory diseases.
  • Materials Science: Its unique chemical structure could be utilized in creating novel materials with specific properties.
  • Agricultural Chemicals: There is potential for use in agrochemicals due to its interaction with biological systems.

Studies on the interactions of 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea with biological targets have shown promising results. It may modulate pathways related to inflammation and pain response by inhibiting specific enzymes or receptors. Further research is needed to elucidate its mechanism of action and optimize its pharmacological profile.

Several compounds share structural similarities with 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea. Here are some notable examples:

Compound NameStructureUnique Features
Urea, N-(3-chlorophenyl)-N'-(4,5-diphenyl-2-oxazolyl)StructureContains a chlorophenyl group instead of fluorophenyl; potential for different biological activity .
Pyrazolyl-UreasStructureExhibits diverse biological activities; commonly used as scaffolds in medicinal chemistry .
Substituted Oxazolone DerivativesStructureKnown for their anti-inflammatory properties; structural variations lead to differing activities .

Uniqueness

The uniqueness of 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea lies in its specific combination of the oxazole ring and fluorinated phenyl group. This combination may enhance its bioactivity compared to similar compounds lacking these features. Furthermore, the ability to modify substituents on either the oxazole or phenyl groups offers opportunities for optimizing its pharmacological properties.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

373.12265492 g/mol

Monoisotopic Mass

373.12265492 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-14-2024

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